molecular formula C8H11NO2 B1622177 1,4-Dimethyl-1H-pyrrole-2-acetic acid CAS No. 79673-54-4

1,4-Dimethyl-1H-pyrrole-2-acetic acid

Cat. No. B1622177
M. Wt: 153.18 g/mol
InChI Key: JYLBSWKLEBNIFH-UHFFFAOYSA-N
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Patent
US04284562

Procedure details

A 5.48 ml (0.042 mol) sample of diethyl sulfate was added to a suspension of 6.12 g (0.040) of 1,4-dimethylpyrrole-2-acetic acid and 16.6 g (0.12 mol) of potassium carbonate in 50 ml of DMSO. The mixture was stirred for 6 hours at room temperature. It was poured into water and extracted with ether. The ether extract was washed with brine, dried (MgSO4) and the solvent was evaporated in vacuo. The oily residue was distilled to give 6.0 g of ethyl 1,4-dimethylpyrrole-2-acetate, bp 68° at 0.005 Torr as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O:7][CH2:8][CH3:9])(OCC)(=O)=O.[CH3:10][N:11]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]1[CH2:17][C:18](O)=[O:19].C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[CH3:10][N:11]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]1[CH2:17][C:18]([O:7][CH2:8][CH3:9])=[O:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Name
Quantity
6.12 g
Type
reactant
Smiles
CN1C(=CC(=C1)C)CC(=O)O
Name
Quantity
16.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The oily residue was distilled

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1C(=CC(=C1)C)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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